![molecular formula C12H14O3 B1301605 [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid CAS No. 302901-39-9](/img/structure/B1301605.png)
[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid typically involves the reaction of 7-methyl-2,3-dihydro-1H-indene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction and reduce the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce alcohols.
Applications De Recherche Scientifique
[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine
- Indole derivatives
- Coumarin derivatives
Uniqueness
[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Propriétés
IUPAC Name |
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-5-6-11(15-7-12(13)14)10-4-2-3-9(8)10/h5-6H,2-4,7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNZZYNTGVVABF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371680 |
Source


|
| Record name | [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302901-39-9 |
Source


|
| Record name | [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3-METHOXY-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)METHYLIDENE]AMINOTHIOUREA](/img/structure/B1301530.png)
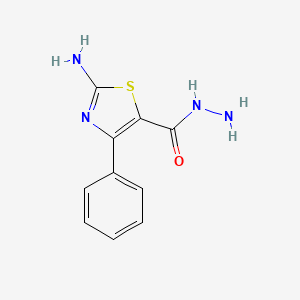


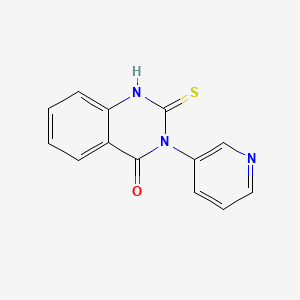
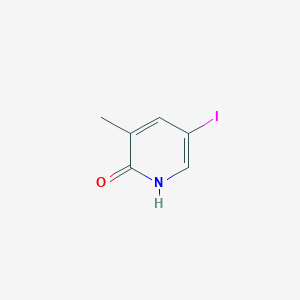

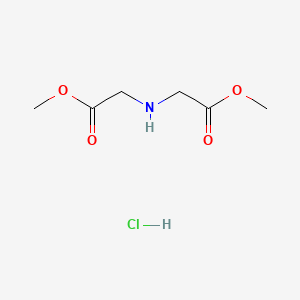
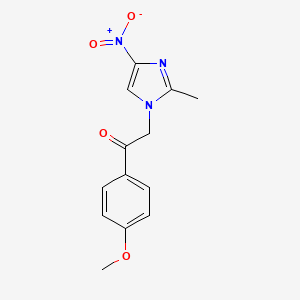
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)

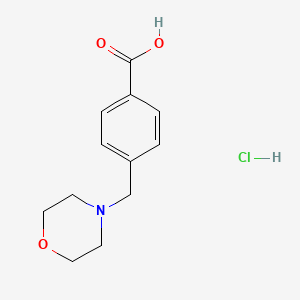
![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)

